2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-6,7-dimethoxy-
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Overview
Description
Preparation Methods
The synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-6,7-dimethoxy- typically involves a multi-step process. One common method starts with substituted isatoic anhydride, which undergoes a series of reactions to form the desired compound . The steps include:
- Reaction with cystamine to form bis[2-(2-aminobenzoylamino)ethyl]disulfane.
- Reaction with ethyl chloroformate.
- Reduction of the heterocyclic disulfane to yield the final product .
Chemical Reactions Analysis
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in substitution reactions, particularly involving the mercaptoethyl group.
Common reagents used in these reactions include methyltransferases for methylation and various oxidizing agents for sulfoxidation . Major products formed from these reactions include S-methylated structures and ring-hydroxylated compounds .
Scientific Research Applications
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-6,7-dimethoxy- has several scientific research applications:
Medicine: It is studied for its immunomodulating properties, which can enhance immune responses.
Pharmacology: The compound is used in the development of drugs targeting specific enzymes and pathways.
Biology: Research includes its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-6,7-dimethoxy- involves its interaction with specific molecular targets. The compound is known to modulate immune responses by affecting methyltransferases and other enzymes involved in oxidative processes . These interactions lead to the formation of various metabolites, including sulfoxides and sulfones .
Comparison with Similar Compounds
Similar compounds to 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-6,7-dimethoxy- include:
3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione: Known for its immunomodulating activity.
3-Mercaptoalkylthieno(2,3-d)pyrimidine-2,4(1H,3H)-diones: Studied for their immunostimulant properties.
The uniqueness of 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-6,7-dimethoxy- lies in its specific substitution pattern and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
138400-00-7 |
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Molecular Formula |
C12H14N2O4S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(2-sulfanylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C12H14N2O4S/c1-17-9-5-7-8(6-10(9)18-2)13-12(16)14(3-4-19)11(7)15/h5-6,19H,3-4H2,1-2H3,(H,13,16) |
InChI Key |
BEPLROIHXBINTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCS)OC |
Origin of Product |
United States |
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